molecular formula C16H12FNO3S B2555838 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one CAS No. 897616-05-6

3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2555838
CAS No.: 897616-05-6
M. Wt: 317.33
InChI Key: ZVVNJYFXTCAKLI-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines This compound features a quinoline core substituted with a 4-fluorobenzenesulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-methyl-1,4-dihydroquinolin-4-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

    Electrophilic Substitution: Substituted quinoline derivatives.

    Nucleophilic Substitution: Various sulfonamide and sulfone derivatives.

    Oxidation and Reduction: Quinoline N-oxides and dihydroquinolines.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both the fluorobenzenesulfonyl and quinoline moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S/c1-18-10-15(16(19)13-4-2-3-5-14(13)18)22(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVNJYFXTCAKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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